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Cat. No.: B1588740 Get Quote

Audience: Researchers, scientists, and professionals in materials science and semiconductor

drug development.

Introduction
Strontium oxide (SrO) is a critical material in various advanced technological applications,

including as a component in high-k dielectric stacks for next-generation memory devices, as a

buffer layer for the epitaxial growth of complex oxides on silicon, and in certain biomedical

coatings. Atomic Layer Deposition (ALD) offers a compelling method for the synthesis of high-

quality, ultrathin, and conformal SrO films with precise thickness control at the atomic level.

This document provides a detailed protocol for the ALD of SrO films, primarily focusing on the

use of cyclopentadienyl-based strontium precursors, which are well-documented for this

process. While strontium isopropoxide is a potential precursor, its use in ALD is not widely

reported in the literature. Therefore, this note will establish a representative protocol using a

more common precursor, bis(tri-isopropylcyclopentadienyl)strontium (Sr(iPr3Cp)2), and discuss

the general requirements for ALD precursors.

Precursor Selection and Considerations
The choice of precursor is paramount for a successful ALD process. An ideal ALD precursor

should exhibit sufficient volatility, thermal stability within the ALD temperature window, and self-

limiting reactivity with the substrate surface and the co-reactant.
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For SrO ALD, cyclopentadienyl-based precursors are frequently employed due to their

favorable thermal properties.

Commonly Used Strontium Precursors for ALD:

Bis(tri-isopropylcyclopentadienyl)strontium (Sr(iPr3Cp)₂): This is one of the most widely

studied and successful precursors for SrO ALD. It offers good volatility and a suitable ALD

window.

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium (Sr(thd)₂): A β-diketonate precursor

that has also been used, though it may require more reactive co-reactants like ozone.

Considerations for Strontium Isopropoxide (Sr(O-i-Pr)₂):

While detailed ALD process parameters for strontium isopropoxide are not readily available

in published literature, its potential as a precursor can be assessed based on general

principles. Key considerations would include its volatility, thermal decomposition temperature,

and reactivity with common co-reactants like water or ozone. Researchers exploring its use

would need to conduct preliminary studies to determine a suitable ALD temperature window

where the precursor has sufficient vapor pressure and reacts in a self-limiting manner without

significant thermal decomposition.

Experimental Protocol: ALD of SrO using
Sr(iPr3Cp)₂ and H₂O
This section details a representative protocol for the deposition of SrO thin films using

Sr(iPr3Cp)₂ as the strontium precursor and water (H₂O) as the oxygen source.

3.1. Substrate Preparation:

Select appropriate substrates (e.g., Si(100), SiO₂/Si, or other relevant materials).

Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon

wafers) to remove organic and inorganic contaminants.

Dry the substrates thoroughly with a nitrogen gun and immediately load them into the ALD

reactor to minimize re-contamination.
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3.2. ALD System Preparation:

Ensure the ALD reactor is clean and has reached the desired base pressure (typically < 1

Torr).

Heat the Sr(iPr3Cp)₂ precursor to a temperature that provides sufficient vapor pressure for

delivery into the reactor. This temperature will depend on the specific ALD system and

precursor delivery design.

Set the substrate deposition temperature. A typical ALD window for Sr(iPr3Cp)₂ and H₂O is

between 200 °C and 300 °C.

3.3. ALD Cycle:

The ALD process for SrO consists of sequential, self-limiting surface reactions. A single ALD

cycle is composed of four steps:

Sr(iPr3Cp)₂ Pulse: Introduce Sr(iPr3Cp)₂ vapor into the reactor. The precursor molecules

adsorb and react with the hydroxylated substrate surface.

Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove any unreacted

Sr(iPr3Cp)₂ and gaseous byproducts.

H₂O Pulse: Introduce H₂O vapor into the reactor. The water molecules react with the

precursor ligands on the surface, forming Sr-O bonds and regenerating a hydroxylated

surface for the next cycle.

Purge 2: Purge the reactor with the inert gas to remove unreacted H₂O and gaseous

byproducts.

This cycle is repeated until the desired film thickness is achieved.

Process Parameters
The following table summarizes typical process parameters for the ALD of SrO using

Sr(iPr3Cp)₂ and H₂O. These parameters may require optimization for different ALD reactors

and substrates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Strontium Precursor

Bis(tri-

isopropylcyclopentadienyl)stro

ntium (Sr(iPr3Cp)₂)

Oxygen Source Deionized Water (H₂O)

Substrate Temperature 200 - 300 °C Defines the ALD window.

Sr(iPr3Cp)₂ Pulse Time 0.5 - 2.0 s
Should be sufficient for surface

saturation.

Purge Time 1 5 - 20 s
Adequate to prevent CVD

reactions.

H₂O Pulse Time 0.1 - 1.0 s
Should be sufficient for surface

saturation.

Purge Time 2 5 - 20 s
Adequate to remove residual

water.

Growth per Cycle (GPC) 0.5 - 1.5 Å/cycle
Varies with deposition

temperature.

Film Characterization
After deposition, the SrO films should be characterized to determine their properties. Common

characterization techniques include:

Ellipsometry: To measure film thickness and refractive index.

X-ray Photoelectron Spectroscopy (XPS): To determine chemical composition and identify

impurities.

X-ray Diffraction (XRD): To assess the crystallinity of the films.

Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.

Electrical Measurements: To characterize the dielectric properties of the film.
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Visualizations
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Caption: ALD cycle for SrO deposition.
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Caption: SrO thin film experimental workflow.

To cite this document: BenchChem. [Application Note: Atomic Layer Deposition of Strontium
Oxide (SrO) Thin Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588740#atomic-layer-deposition-of-sro-films-using-
strontium-isopropoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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